molecular formula C21H40O B8778236 3-Pentadecylcyclohexanone CAS No. 1589-19-1

3-Pentadecylcyclohexanone

Cat. No. B8778236
Key on ui cas rn: 1589-19-1
M. Wt: 308.5 g/mol
InChI Key: WHOBFGJNSZKKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06255439B1

Procedure details

A solution of 25 g (80 mmol) of 3-pentadecylcyclohexanol in 190 ml of glacial acetic acid was cooled to about 0° C., with stirring, and a solution of 8.33 g (31.8 mmol) of sodium dichromate in 14 ml of glacial acetic acid and 5 ml of water was added dropwise over 4.5 hours at a temperature below 10° C. The reaction mixture was heated to 60° C. for one hour and vacuum stripped to remove acetic acid. The residue was diluted with water and extracted with ethyl acetate. The extract was washed with aqueous sodium bicarbonate solution and water and dried over sodium sulfate. Upon vacuum stripping of the solvent, the desired 3-pentadecylcyclohexanone was obtained as a waxy solid, m.p. 41° C. The yield was 23 g (92% of theoretical).
Name
3-pentadecylcyclohexanol
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:16]1[CH2:21][CH2:20][CH2:19][CH:18]([OH:22])[CH2:17]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>C(O)(=O)C.O>[CH2:1]([CH:16]1[CH2:21][CH2:20][CH2:19][C:18](=[O:22])[CH2:17]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:1.2.3|

Inputs

Step One
Name
3-pentadecylcyclohexanol
Quantity
25 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCC)C1CC(CCC1)O
Name
Quantity
190 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
8.33 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove acetic acid
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with aqueous sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCC)C1CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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